Homovanillic Acid-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

174.10 g/mol |

IUPAC Name |

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1 |

InChI Key |

WKOLLVMJNQIZCI-WBJZHHNVSA-N |

Isomeric SMILES |

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Homovanillic Acid-13C6: A Technical Guide to its Role and Application in Dopamine Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillic acid (HVA), a primary metabolite of the neurotransmitter dopamine (B1211576), serves as a critical biomarker for assessing dopamine turnover in both central and peripheral nervous systems. The advent of stable isotope-labeled internal standards, particularly Homovanillic Acid-13C6 (HVA-13C6), has revolutionized the quantitative analysis of HVA, offering unparalleled accuracy and precision in various biological matrices. This technical guide provides an in-depth exploration of HVA-13C6, its fundamental properties, and its indispensable role in dopamine metabolism research. It details the enzymatic pathways of dopamine catabolism, the principles of stable isotope dilution mass spectrometry, and comprehensive experimental protocols for the quantification of HVA using HVA-13C6. This document is intended to be a valuable resource for researchers, clinicians, and professionals in drug development engaged in the study of neurological disorders and the development of novel therapeutics targeting the dopaminergic system.

Introduction to this compound

This compound is a stable isotope-labeled form of homovanillic acid. In this molecule, six carbon atoms on the benzene (B151609) ring are replaced with the heavy isotope of carbon, ¹³C.[1][2][3] This isotopic enrichment results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based quantitative analyses.[1]

Chemical Properties of Homovanillic Acid and its ¹³C₆-Labeled Analog

| Property | Homovanillic Acid (HVA) | This compound (HVA-13C6) |

| Chemical Formula | C₉H₁₀O₄ | ¹³C₆C₃H₁₀O₄ |

| Molecular Weight | 182.17 g/mol [4] | ~188.13 g/mol [1][3] |

| CAS Number | 306-08-1 | 1185016-45-8[1][2][3] |

| Synonyms | 4-Hydroxy-3-methoxyphenylacetic acid | 4-Hydroxy-3-methoxy(benzene-13C6)acetic Acid[3] |

The Role of Homovanillic Acid in Dopamine Metabolism

Dopamine, a critical catecholamine neurotransmitter, is metabolized into inactive compounds, with homovanillic acid being one of the major end-products.[4][5] The concentration of HVA in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine is widely used as a biomarker to assess the rate of dopamine turnover.[5] This provides valuable insights into the activity of dopaminergic pathways, which are implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and neuroblastoma.[5]

The enzymatic degradation of dopamine to HVA primarily involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . There are two principal metabolic pathways:

-

Pathway 1: Dopamine is first oxidized by MAO to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further oxidized by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, DOPAC is methylated by COMT to form HVA.

-

Pathway 2: Alternatively, dopamine can first be methylated by COMT to form 3-methoxytyramine (3-MT). 3-MT is then deaminated by MAO and oxidized by ALDH to produce HVA.

Figure 1: Enzymatic pathways of dopamine metabolism to homovanillic acid (HVA).

Principle of Stable Isotope Dilution Mass Spectrometry

The quantification of endogenous analytes in complex biological matrices can be challenging due to matrix effects, which can suppress or enhance the analyte signal during mass spectrometric analysis. Stable isotope dilution (SID) is the gold standard for quantitative mass spectrometry, as it effectively mitigates these matrix effects.

The principle of SID involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, HVA-13C6) to the biological sample at the beginning of the sample preparation process. This labeled compound serves as an internal standard. Because HVA-13C6 is chemically identical to the endogenous HVA, it behaves identically during extraction, derivatization, and chromatographic separation.

During mass spectrometric analysis, the instrument can differentiate between the endogenous (light) HVA and the labeled (heavy) HVA-13C6 based on their mass-to-charge (m/z) ratio. The ratio of the signal intensity of the endogenous HVA to that of the known amount of added HVA-13C6 is used to calculate the concentration of the endogenous HVA in the original sample. This ratiometric measurement corrects for any sample loss or signal fluctuation that may occur during the analytical process, leading to highly accurate and precise quantification.

Figure 2: General workflow for quantitative analysis using stable isotope dilution.

Experimental Protocols for HVA Quantification using HVA-13C6

The following protocols provide a general framework for the quantitative analysis of HVA in biological fluids using HVA-13C6 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that specific parameters may need to be optimized based on the instrumentation and specific requirements of the study.

Sample Preparation

4.1.1. Cerebrospinal Fluid (CSF)

-

Thawing and Spiking: Thaw CSF samples on ice. To 100 µL of CSF, add a known amount of HVA-13C6 internal standard solution (e.g., 10 µL of a 1 µg/mL solution). Vortex briefly.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.2. Plasma/Serum

-

Thawing and Spiking: Thaw plasma or serum samples on ice. To 50 µL of plasma/serum, add the HVA-13C6 internal standard.

-

Protein Precipitation: Add 150 µL of ice-cold methanol (B129727) containing 0.1% formic acid. Vortex vigorously.

-

Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer and Evaporation: Transfer the supernatant and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase for analysis.

4.1.3. Urine

-

Thawing, Spiking, and Dilution: Thaw urine samples. To 20 µL of urine, add the HVA-13C6 internal standard. Dilute with 180 µL of a suitable buffer or mobile phase.

-

Centrifugation: Centrifuge to remove any particulate matter.

-

Direct Injection: The diluted and clarified urine sample can often be directly injected into the LC-MS/MS system.

LC-MS/MS Analysis

4.2.1. Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with low %B, ramp up to a high %B to elute HVA, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

4.2.2. Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive ion mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition for HVA | Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 181 → 137) |

| MRM Transition for HVA-13C6 | Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 187 → 143) |

| Collision Energy | Optimized for fragmentation of HVA |

| Dwell Time | 50 - 100 ms |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled HVA and a fixed concentration of HVA-13C6.

-

Peak Integration: Integrate the peak areas for the MRM transitions of both HVA and HVA-13C6 in the calibration standards and the unknown samples.

-

Ratio Calculation: Calculate the ratio of the peak area of HVA to the peak area of HVA-13C6 for each standard and sample.

-

Standard Curve Generation: Plot the peak area ratio against the concentration of HVA for the calibration standards to generate a linear regression curve.

-

Concentration Determination: Use the equation of the line from the standard curve to calculate the concentration of HVA in the unknown samples based on their measured peak area ratios.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for HVA quantification using a stable isotope-labeled internal standard.

| Parameter | Urine | Plasma | CSF |

| Linearity Range | 0.1 - 50 µg/mL | 1 - 100 ng/mL | 0.5 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 1 ng/mL | 0.5 ng/mL |

| Intra-assay Precision (%CV) | < 5% | < 10% | < 10% |

| Inter-assay Precision (%CV) | < 10% | < 15% | < 15% |

| Recovery | 90 - 110% | 85 - 115% | 85 - 115% |

Note: These values are illustrative and may vary depending on the specific method and laboratory.

Conclusion

This compound is an essential tool for researchers and clinicians in the field of neuroscience and drug development. Its use as an internal standard in stable isotope dilution mass spectrometry assays provides a robust, accurate, and precise method for the quantification of homovanillic acid in various biological matrices. This enables a reliable assessment of dopamine turnover, which is crucial for understanding the pathophysiology of dopaminergic disorders and for evaluating the efficacy of novel therapeutic interventions. The detailed protocols and information provided in this guide serve as a comprehensive resource for the implementation of these advanced analytical techniques in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of homovanillic acid (HVA) in human plasma by HPLC with coulometric detection and a new SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

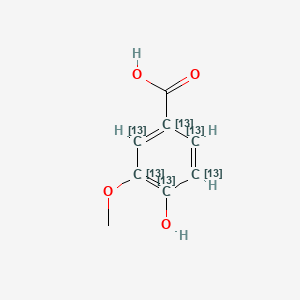

Chemical structure and physicochemical properties of Homovanillic Acid-13C6.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for Homovanillic Acid-13C6. This isotopically labeled compound is a critical tool in metabolism studies, clinical mass spectrometry, and as an internal standard for the quantification of its unlabeled counterpart, a key dopamine (B1211576) metabolite.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of Homovanillic Acid (HVA), where the six carbon atoms of the benzene (B151609) ring have been replaced with the 13C isotope. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification assays.

Chemical Structure:

Synonyms: 4-Hydroxy-3-methoxy(benzene-13C6)acetic Acid, 4-Hydroxy-3-methoxy(phenyl-13C6)acetic Acid

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in experimental settings. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| CAS Number | 1185016-45-8 | [1] |

| Molecular Formula | C₃¹³C₆H₁₀O₄ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 119-130 °C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| Isotopic Purity | Typically ≥99% for ¹³C | [3] |

| Chemical Purity | ≥98% | [4] |

| Appearance | White to Off-White Solid | [2] |

Dopamine Metabolism Signaling Pathway

Homovanillic acid is a major metabolite of dopamine, a critical neurotransmitter. The metabolic pathway involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][5] Understanding this pathway is essential for researchers studying dopamine turnover and related neurological conditions.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are generalized protocols for key experiments.

Melting Point Determination

The melting point is a fundamental physical property used to identify and assess the purity of a compound. A common method for its determination is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the substance.[2][6]

Solubility Determination

Determining the solubility of this compound in various solvents is crucial for preparing solutions for analysis.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, DMSO, dichloromethane) should be tested.

-

Procedure: A known mass of this compound (e.g., 1 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).

-

Mixing: The mixture is vortexed or agitated for a set period to ensure maximum dissolution.

-

Observation: The solution is visually inspected for any undissolved solid. If the solid dissolves completely, further additions of the solute can be made until saturation is reached to determine the quantitative solubility.[3][7][8]

Use as an Internal Standard in LC-MS/MS Analysis

This compound is widely used as an internal standard for the accurate quantification of endogenous Homovanillic Acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Collection and Preparation: Biological samples (e.g., urine, plasma) are collected. A known amount of this compound internal standard is spiked into the sample.

-

Extraction: Proteins are precipitated, typically with a cold organic solvent like acetonitrile. This is followed by centrifugation to separate the precipitated proteins. Further cleanup can be achieved using solid-phase extraction (SPE) to remove interfering substances.

-

Derivatization (Optional): In some gas chromatography-mass spectrometry (GC-MS) methods, derivatization may be necessary to increase the volatility and thermal stability of the analyte.

-

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The analytes are separated on a chromatography column and then detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both Homovanillic Acid and this compound.

-

Quantification: The concentration of endogenous Homovanillic Acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.[9][10][11]

This guide provides foundational information for the use of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Homovanillic acid – a major dopamine metabolite - biocrates life sciences gmbh [biocrates.com]

- 5. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. benchchem.com [benchchem.com]

- 10. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Isotopic Purity of Ring-Labeled Homovanillic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of ring-labeled Homovanillic Acid-13C6 (HVA-13C6). This isotopically labeled compound is a critical internal standard for the accurate quantification of homovanillic acid (HVA), a key dopamine (B1211576) metabolite, in various biological matrices. Its use is essential in preclinical and clinical drug development, as well as in neuroscience research, to ensure the reliability of pharmacokinetic, pharmacodynamic, and biomarker studies.

Synthesis of Ring-Labeled this compound

The synthesis of ring-labeled HVA-13C6 is a multi-step process that begins with a commercially available 13C6-labeled precursor, such as [U-ring-13C6]-phenol. The general synthetic strategy involves the introduction of the methoxy (B1213986) and acetic acid side chains onto the labeled phenyl ring. A plausible and commonly referenced pathway proceeds through the key intermediate, [ring-13C6]-Vanillin.

Proposed Synthetic Pathway

The following diagram illustrates a logical synthetic route from [U-ring-13C6]-Phenol to this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of the unlabeled analogs and are proposed for the synthesis of the 13C6-labeled compounds.

Step 1: Synthesis of [ring-13C6]-Guaiacol from [U-ring-13C6]-Phenol

-

Ortho-hydroxylation: [U-ring-13C6]-Phenol is selectively hydroxylated at the ortho position to yield [ring-13C6]-catechol. This can be achieved using a peroxide reagent under acidic conditions.

-

Methylation: The resulting [ring-13C6]-catechol is then selectively mono-methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base to yield [ring-13C6]-guaiacol.

Step 2: Synthesis of [ring-13C6]-Vanillin from [ring-13C6]-Guaiacol

-

Reaction Setup: In a reaction vessel, dissolve [ring-13C6]-guaiacol in an alkaline solution (e.g., sodium hydroxide) and cool to 0-5°C.

-

Condensation: Slowly add an aqueous solution of glyoxylic acid to the cooled guaiacol (B22219) solution with vigorous stirring. The reaction is typically carried out for several hours at low temperature.

-

Work-up: After the reaction is complete, the mixture is acidified. The crude [ring-13C6]-vanillin precipitates and is collected by filtration, followed by recrystallization for purification.

Step 3: Synthesis of [ring-13C6]-Vanillylmandelic Acid from [ring-13C6]-Vanillin

-

Reaction: [ring-13C6]-Vanillin is condensed with a suitable reagent to introduce the alpha-hydroxy acid moiety.

-

Purification: The resulting [ring-13C6]-vanillylmandelic acid is purified using techniques such as column chromatography or recrystallization.

Step 4: Synthesis of [ring-13C6]-Homovanillic Acid from [ring-13C6]-Vanillylmandelic Acid

-

Oxidative Decarboxylation: [ring-13C6]-Vanillylmandelic acid is subjected to oxidative decarboxylation. This can be achieved using an oxidizing agent like sodium metaperiodate.[1]

-

Extraction and Purification: The product, [ring-13C6]-Homovanillic acid, is extracted from the reaction mixture using an organic solvent. Final purification is typically achieved by recrystallization to yield a high-purity product.

Isotopic Purity and Chemical Purity Analysis

The accurate determination of both isotopic and chemical purity is paramount for the use of HVA-13C6 as an internal standard. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Analytical Workflow

The following diagram outlines the general workflow for the analysis of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment

GC-MS is a powerful technique for determining the isotopic enrichment of 13C-labeled compounds.

Experimental Protocol:

-

Derivatization: HVA-13C6 is a polar molecule and requires derivatization to increase its volatility for GC analysis. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) derivative.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve good separation of the HVA derivative from any impurities.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the derivatized HVA-13C6 will show a molecular ion peak and characteristic fragment ions that are shifted by +6 mass units compared to the unlabeled HVA derivative.

-

Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the ion chromatograms corresponding to the 13C6-labeled molecule (M+6) and any unlabeled (M+0) or partially labeled species.

Table 1: GC-MS Parameters for Isotopic Enrichment Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Monitored Ions | Molecular ion and key fragments of derivatized HVA and HVA-13C6 |

13C Nuclear Magnetic Resonance (13C NMR) for Isotopic and Chemical Purity

13C NMR provides valuable information about the position of the 13C labels and the overall chemical purity of the sample.

Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the synthesized HVA-13C6 (typically 10-50 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

NMR Acquisition: Acquire a quantitative 13C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. Proton decoupling is used to simplify the spectrum.

-

Data Analysis:

-

Isotopic Purity: The presence of strong signals for the six aromatic carbons and the absence or very low intensity of signals corresponding to natural abundance 13C at other positions confirms the high isotopic enrichment of the ring.

-

Chemical Purity: The absence of extraneous peaks in the spectrum indicates high chemical purity. The integration of the signals corresponding to the HVA-13C6 molecule should be consistent with its structure.

-

Table 2: 13C NMR Parameters for Purity Analysis

| Parameter | Value |

| Spectrometer Frequency | ≥ 100 MHz for 13C |

| Solvent | DMSO-d6 or CDCl3 |

| Temperature | 25 °C |

| Pulse Program | Standard 13C with proton decoupling |

| Relaxation Delay (D1) | 30-60 s (or 5 x T1 of the slowest relaxing carbon) |

| Number of Scans | Sufficient to obtain a high signal-to-noise ratio |

Relevance in Drug Development: Dopamine Metabolism

Homovanillic acid is a major end-product of dopamine metabolism. The accurate measurement of HVA levels is crucial in drug development for assessing the effects of new chemical entities on the dopaminergic system.

Dopamine to Homovanillic Acid Metabolic Pathway

Dopamine is metabolized to HVA through two primary enzymatic steps involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

The use of HVA-13C6 as an internal standard allows for the precise and accurate quantification of endogenous HVA levels by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), thereby enabling reliable assessment of drug effects on dopamine turnover.[2][3]

Conclusion

The synthesis of ring-labeled this compound, while a multi-step process, yields a crucial tool for quantitative bioanalysis in drug development and neuroscience. Rigorous analysis of its isotopic and chemical purity using techniques like GC-MS and 13C NMR is essential to ensure its suitability as an internal standard. The availability of high-purity HVA-13C6 facilitates the accurate measurement of dopamine metabolism, providing valuable insights into the mechanism of action and effects of novel therapeutics.

References

Unraveling Dopamine Dynamics: A Technical Guide to Homovanillic Acid-13C6 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Homovanillic Acid-13C6 (HVA-13C6) as a stable isotope tracer for metabolic flux analysis of the dopamine (B1211576) pathway. By providing a comprehensive overview of the underlying biochemistry, detailed experimental protocols, and quantitative data analysis, this document serves as a critical resource for professionals seeking to elucidate the kinetics of dopamine metabolism in both physiological and pathological contexts. Such insights are paramount in the fields of neuroscience research and the development of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction: The Significance of Dopamine Metabolic Flux

Dopamine, a critical catecholamine neurotransmitter, plays a pivotal role in motor control, motivation, reward, and executive functions. Dysregulation of dopamine neurotransmission is a hallmark of numerous disorders, including Parkinson's disease, schizophrenia, and addiction.[1] Homovanillic acid (HVA) is the primary end-product of dopamine metabolism.[2] Consequently, the rate of HVA formation serves as a key indicator of dopamine turnover and overall dopaminergic activity.

Metabolic flux analysis using stable isotope tracers offers a powerful method to quantify the dynamic processes of neurotransmitter synthesis, release, and catabolism in vivo.[3][4] this compound, a non-radioactive, stable isotope-labeled version of HVA, is an invaluable tool in this regard. When introduced into a biological system, its metabolic fate can be traced and distinguished from the endogenous, unlabeled HVA pool using mass spectrometry. This allows for the precise calculation of metabolic flux rates, providing a more dynamic and accurate picture of dopamine metabolism than static concentration measurements alone.[5]

The Dopamine Metabolic Pathway

Dopamine is synthesized from the amino acid tyrosine and is primarily metabolized to HVA through a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6] There are two main routes for this conversion:

-

Pathway 1: Dopamine is first metabolized by MAO to 3,4-dihydroxyphenylacetic acid (DOPAC), which is then methylated by COMT to form HVA.

-

Pathway 2: Alternatively, COMT can act on dopamine to produce 3-methoxytyramine (3-MT), which is subsequently converted to HVA by MAO.

Understanding these pathways is fundamental to interpreting the data from tracer studies.

Figure 1: Dopamine Metabolism to Homovanillic Acid

Experimental Design and Protocols

The successful application of HVA-13C6 in metabolic flux analysis hinges on a meticulously planned experimental design and execution. The following sections outline key experimental protocols, from in vivo tracer administration to sample analysis.

In Vivo Microdialysis with Tracer Infusion

In vivo microdialysis is a widely used technique to sample extracellular fluid from specific brain regions of freely moving animals, providing real-time information on neurotransmitter and metabolite concentrations.[7]

Experimental Workflow:

Figure 2: In Vivo Microdialysis Workflow

Protocol for In Vivo Microdialysis and HVA-13C6 Administration:

-

Animal Model: Select an appropriate animal model, such as a rat or mouse, based on the research question.

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal following approved institutional protocols.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., striatum, prefrontal cortex).

-

Secure the cannula to the skull with dental cement.

-

-

Post-operative Recovery: Allow the animal to recover for a specified period (typically 24-48 hours) before the experiment.

-

Tracer Preparation and Infusion:

-

Prepare a sterile solution of this compound in artificial cerebrospinal fluid (aCSF). The concentration will depend on the specific experimental goals and analytical sensitivity.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with the HVA-13C6 solution at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[8]

-

-

Microdialysate Collection:

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials.

-

Immediately freeze the samples on dry ice or in a cooled fraction collector to prevent degradation of analytes.

-

Store samples at -80°C until analysis.

-

Sample Preparation and LC-MS/MS Analysis

Accurate quantification of both endogenous (unlabeled) HVA and the 13C-labeled tracer is critical for flux calculations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high sensitivity and specificity.

Protocol for Sample Preparation and LC-MS/MS:

-

Sample Thawing and Internal Standard Spiking:

-

Thaw the microdialysate samples on ice.

-

Add a known amount of a suitable internal standard (e.g., a deuterated form of HVA, if not using HVA-13C6 as the internal standard itself in a separate quantification run) to each sample, calibrator, and quality control sample.

-

-

Protein Precipitation/Solid-Phase Extraction (SPE):

-

For plasma or tissue homogenates, perform protein precipitation with a solvent like acetonitrile (B52724).

-

For cleaner samples like microdialysate or urine, SPE may be employed to concentrate the analytes and remove interfering substances.[9]

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 or mixed-mode column to separate HVA from other compounds in the sample. A gradient elution with mobile phases such as water with formic acid and methanol (B129727) or acetonitrile is common.[10]

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ions for both unlabeled HVA and HVA-13C6 and monitoring their specific product ions.

-

MRM Transitions (example):

-

HVA (unlabeled): m/z 181 → 137[9]

-

HVA-13C6: m/z 187 → 143 (assuming 6 carbons are labeled)

-

-

-

Quantitative Data and Analysis

The primary output of these experiments is the time-course of the concentrations of unlabeled HVA and HVA-13C6. This data is then used to calculate the metabolic flux.

Data Presentation

The following tables summarize typical quantitative data obtained from analytical method validation and in vivo studies.

Table 1: LC-MS/MS Method Performance for HVA Quantification

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [11] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2.2 µmol/L | [10][11] |

| Inter- and Intra-assay Precision (CV%) | < 15% | [9] |

| Accuracy/Recovery | 85 - 115% | [9][10] |

Table 2: Example Concentrations of Dopamine and HVA in Different Brain Regions (Rat)

| Brain Region | Dopamine (ng/mg tissue) | HVA (ng/mg tissue) | HVA/Dopamine Ratio | Reference |

| Striatum | 5.0 x 10⁻⁸ M (extracellular) | - | - | [7] |

| Nucleus Accumbens | - | - | - | [7] |

Metabolic Flux Calculation

The calculation of metabolic flux (turnover rate) involves mathematical modeling of the tracer kinetics. A common approach is to use a steady-state model, where the rate of appearance (Ra) of unlabeled HVA can be determined from the dilution of the infused HVA-13C6 tracer.

Simplified Conceptual Model:

Figure 3: Conceptual Model for Flux Calculation

At isotopic steady state, the rate of appearance of endogenous HVA can be calculated using the following principle: the ratio of the infusion rate of the tracer to the rate of appearance of the endogenous compound is equal to the ratio of their concentrations in the sampled fluid.

Applications in Drug Development

The use of HVA-13C6 for metabolic flux analysis has significant implications for drug development:

-

Target Engagement: Quantifying changes in dopamine turnover can provide direct evidence that a drug is engaging its intended target (e.g., a MAO or COMT inhibitor).

-

Pharmacodynamics: Elucidating the time-course of a drug's effect on dopamine metabolism can inform dosing regimens.

-

Disease Modeling: This technique can be used in animal models of neurological disorders to understand the underlying pathophysiology of dopamine dysregulation and to test the efficacy of novel therapeutic interventions.

-

Translational Research: Data from preclinical animal studies can help predict the effects of drugs on dopamine metabolism in humans.[12]

Conclusion

This compound is a powerful and versatile tool for the quantitative analysis of dopamine metabolic flux. When combined with techniques like in vivo microdialysis and LC-MS/MS, it provides an unparalleled level of detail into the dynamic nature of the dopaminergic system. For researchers and drug development professionals, the ability to accurately measure dopamine turnover is essential for advancing our understanding of brain function and for the development of effective treatments for a host of debilitating neurological and psychiatric conditions. This guide provides a foundational framework for the design, execution, and interpretation of such studies.

References

- 1. Dopamine D1 Receptor Agonist PET Tracer Development: Assessment in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying normal human brain metabolism using hyperpolarized [1–13C]pyruvate and magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Long-Term Monitoring of Brain Dopamine Metabolism In Vivo with Carbon Paste Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo measurement of dopamine and its metabolites by intracerebral dialysis: changes after d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. bsn-srl.it [bsn-srl.it]

- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Homovanillic Acid (HVA) as a Biomarker in Neurological Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillic acid (HVA), the primary metabolite of the neurotransmitter dopamine (B1211576), serves as a crucial biomarker for assessing central nervous system (CNS) dopaminergic activity. Its quantification in biological fluids, particularly cerebrospinal fluid (CSF), provides a window into the metabolic state of dopamine pathways, which are implicated in a host of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the role of HVA as a biomarker, detailing its biochemical origins, its clinical significance in various neurological disorders, and standardized methodologies for its analysis. This document is intended to be a resource for researchers, clinicians, and professionals in drug development, offering insights into the application of HVA quantification in both clinical diagnostics and therapeutic monitoring.

Introduction: The Biochemical Basis of HVA

Homovanillic acid is the terminal product of dopamine catabolism. The metabolic cascade is initiated by the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2][3][4] Dopamine is first metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO, which is then converted to HVA by COMT. Alternatively, dopamine can be O-methylated by COMT to form 3-methoxytyramine, which is subsequently oxidized by MAO to yield HVA.[2][5] The concentration of HVA in biological fluids, most notably CSF, is considered a reliable indicator of dopamine turnover in the brain.[6]

HVA as a Biomarker in Neurological Disorders

Alterations in CSF HVA levels are associated with a range of neurological disorders characterized by dysfunctional dopaminergic systems.

Parkinson's Disease (PD)

Parkinson's disease is typified by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a significant reduction in striatal dopamine. Consequently, a decrease in CSF HVA is a consistent finding in PD patients compared to healthy individuals.[7][8][9] Studies have shown that baseline HVA levels can be lower in individuals with early-stage PD.[7] Furthermore, CSF HVA concentrations have been observed to correlate with the severity of motor symptoms.[8]

Dementia with Lewy Bodies (DLB) and Alzheimer's Disease (AD)

Reduced CSF HVA levels are also a feature of DLB, another synucleinopathy that affects the dopaminergic system.[10][11] In fact, decreased HVA can help differentiate DLB from Alzheimer's disease, as AD patients typically exhibit normal or only slightly reduced HVA levels.[10][11][12] The combination of HVA with other CSF biomarkers, such as amyloid-beta and tau proteins, can enhance the diagnostic accuracy for these dementias.[10][11]

Pediatric Neurotransmitter Disorders

In the pediatric population, CSF HVA measurement is a critical diagnostic tool for a variety of inherited disorders affecting dopamine metabolism.[6][13] Conditions such as tyrosine hydroxylase deficiency, aromatic L-amino acid decarboxylase (AADC) deficiency, and disorders of tetrahydrobiopterin (B1682763) (BH4) synthesis are characterized by significantly low levels of CSF HVA.[6] A broad study of 1388 children with neurological disorders found that 20% had altered HVA levels.[13][14] Low CSF HVA has been associated with conditions like pontocerebellar hypoplasia, perinatal asphyxia, and mitochondrial disorders.[13][14]

Quantitative Data on CSF HVA Levels

The following tables summarize representative data on CSF HVA concentrations in various neurological disorders compared to healthy controls. It is important to note that absolute values can vary between laboratories due to differences in analytical methods and patient cohorts.

Table 1: CSF HVA Concentrations in Adult Neurological Disorders

| Condition | HVA Concentration (nmol/L) - Mean ± SD (or Range) | Reference |

| Healthy Controls | 401 ± 378 | [15] |

| Parkinson's Disease (early stage) | Lower than controls | [7] |

| Parkinson's Disease | Reduced compared to controls | [9][16] |

| Dementia with Lewy Bodies | Low | [10][11] |

| Alzheimer's Disease | Normal to slightly reduced | [10][11] |

| Vascular Parkinsonism | Not significantly different from controls | [9] |

Table 2: CSF HVA in Pediatric Neurological Disorders

| Condition | HVA Concentration | Reference |

| Healthy Children (age-dependent) | Rapid decline in the first 3 years of life | [17] |

| Primary Dopaminergic Deficiencies | Significantly decreased | [6][13] |

| Lesch-Nyhan Syndrome | Lower than age-matched controls | [17] |

| Autism Spectrum Disorder | Not significantly different from controls | [15] |

Experimental Protocols for HVA Analysis

The gold standard for the quantification of HVA in CSF is high-performance liquid chromatography with electrochemical detection (HPLC-ED).[6][18] This method offers high sensitivity and specificity for the detection of electroactive compounds like HVA.

CSF Sample Collection and Handling

Proper sample collection and handling are critical for accurate HVA measurement.

-

Collection: CSF is typically collected via lumbar puncture, with the patient in a lateral decubitus position.[19][20] It is recommended to collect samples at a consistent time of day, preferably in the morning after an overnight fast.[21]

-

Tube Selection: Polypropylene tubes are recommended to minimize analyte adsorption.[21]

-

Sample Processing: Immediately after collection, the CSF sample should be placed on ice.[22] Centrifugation at 750 x g for 10 minutes at 4°C is performed to remove any cellular debris.[22]

-

Storage: The supernatant is then aliquoted into cryovials and stored at -70°C or lower until analysis.[22][23] Samples must be protected from light.[23]

HPLC-ED Method for HVA Quantification

The following is a generalized protocol for HVA analysis. Specific parameters may need to be optimized for individual laboratory setups.

-

Sample Preparation: CSF samples generally require minimal preparation and can often be injected directly after thawing and centrifugation.[24]

-

Chromatographic Separation:

-

Mobile Phase: A common mobile phase consists of a phosphate (B84403) or citrate (B86180) buffer at an acidic pH (e.g., pH 3.0-4.0), containing an ion-pairing agent like sodium octyl sulfate, and a chelating agent such as EDTA.[18]

-

Stationary Phase: A reverse-phase C18 column is typically used for separation.

-

-

Electrochemical Detection:

-

An electrochemical detector with a glassy carbon working electrode is used. The potential of the working electrode is set at an optimal level to oxidize HVA, generating a current that is proportional to its concentration.

-

-

Calibration: A standard curve is generated using known concentrations of HVA to quantify the analyte in the CSF samples.[24]

Visualizations

Dopamine Metabolism Pathway

Caption: The metabolic pathway of dopamine to its final metabolite, homovanillic acid (HVA).

Experimental Workflow for CSF HVA Analysis

Caption: A typical experimental workflow for the analysis of HVA in cerebrospinal fluid.

Conclusion

Homovanillic acid is an invaluable biomarker in the study and diagnosis of neurological disorders involving the dopaminergic system. Its measurement in CSF provides a direct reflection of central dopamine turnover, aiding in the differential diagnosis of neurodegenerative diseases and the identification of specific pediatric neurotransmitter disorders. Standardized protocols for sample handling and analysis using robust methods like HPLC-ED are paramount for ensuring the accuracy and comparability of results across different research and clinical settings. As our understanding of the pathophysiology of these complex disorders deepens, the role of HVA as a key biomarker is poised to expand, further guiding therapeutic development and personalized medicine approaches.

References

- 1. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. en.humanmetabolome.com [en.humanmetabolome.com]

- 6. Biochemical diagnosis of dopaminergic disturbances in paediatric patients: analysis of cerebrospinal fluid homovanillic acid and other biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Levels of HVA, 5-HIAA, and MHPG in the CSF of vascular parkinsonism compared to Parkinson's disease and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homovanillic acid and 5-hydroxyindole acetic acid as biomarkers for dementia with Lewy bodies and coincident Alzheimer’s disease: An autopsy-confirmed study | PLOS One [journals.plos.org]

- 11. Homovanillic acid and 5-hydroxyindole acetic acid as biomarkers for dementia with Lewy bodies and coincident Alzheimer’s disease: An autopsy-confirmed study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Homovanillic acid in cerebrospinal fluid of 1388 children with neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cerebrospinal fluid levels of homovanillic acid and 5-hydroxyindoleacetic acid in autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] CSF studies on the relationship between dopamine and 5-hydroxytryptamine in Parkinsonism and other movement disorders. | Semantic Scholar [semanticscholar.org]

- 17. Lesch-Nyhan syndrome: CSF neurotransmitter abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 20. emedicine.medscape.com [emedicine.medscape.com]

- 21. files.alz.washington.edu [files.alz.washington.edu]

- 22. translationalresearchcentre.com [translationalresearchcentre.com]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of human cerebrospinal fluid monoamines and their cofactors by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Homovanillic Acid-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic Acid-13C6 (HVA-13C6) is a stable isotope-labeled internal standard for Homovanillic Acid (HVA), the major terminal metabolite of the neurotransmitter dopamine (B1211576). Its application is critical in analytical methodologies, particularly in mass spectrometry-based techniques, to ensure accurate quantification of HVA in various biological matrices. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, its role in dopamine metabolism, and detailed experimental protocols for its use in research and clinical settings.

Core Data Presentation

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1185016-45-8 |

| Molecular Formula | C₃¹³C₆H₁₀O₄ |

| Molecular Weight | 188.13 g/mol |

| Appearance | White to off-white solid |

| Synonyms | 4-Hydroxy-3-methoxy(benzene-13C6)acetic Acid, 4-Hydroxy-3-methoxy(phenyl-13C6)acetic Acid |

Physicochemical Properties of Unlabeled Homovanillic Acid

While specific experimental data for the 13C6-labeled compound is not extensively available, the physicochemical properties are expected to be very similar to the unlabeled form.

| Property | Value |

| Melting Point | 141-143 °C |

| Boiling Point | 358.8 °C at 760 mmHg |

| Water Solubility | 10.5 mg/mL at 25 °C |

| pKa | 4.35 (acidic) |

Dopamine Metabolism and the Role of Homovanillic Acid

Homovanillic acid is the final product of dopamine metabolism, primarily occurring in the brain and peripheral tissues. The metabolic pathway involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1] The quantification of HVA is a critical tool for studying dopamine turnover and is a biomarker for several neurological disorders and neuroendocrine tumors. The use of this compound as an internal standard allows for the precise and accurate measurement of endogenous HVA levels, correcting for variations in sample preparation and instrument response.

Dopamine to Homovanillic Acid Metabolic Pathway

References

The Biological Function of Homovanillic Acid in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillic acid (HVA), a primary metabolite of the neurotransmitter dopamine (B1211576), serves as a critical biomarker for assessing central nervous system (CNS) dopaminergic activity. Its concentration in cerebrospinal fluid (CSF) and plasma is a valuable tool in neuroscience research and clinical practice, offering insights into the pathophysiology of a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the biological function of HVA in the CNS, detailed methodologies for its quantification, and a summary of its altered levels in various pathological states. The content is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize HVA as a biomarker in their work.

Introduction

Homovanillic acid is the main terminal metabolite of dopamine, a crucial neurotransmitter involved in motor control, motivation, reward, and executive functions.[1][2] The quantification of HVA in biological fluids, particularly cerebrospinal fluid (CSF), provides a window into the rate of dopamine turnover in the CNS.[3][4] Consequently, HVA has been extensively investigated as a biomarker for disorders associated with dysregulated dopaminergic neurotransmission, including Parkinson's disease, schizophrenia, and dementia with Lewy bodies.[5][6] This guide will delve into the biochemical pathways of HVA formation, its physiological roles, and its clinical significance. Furthermore, it will provide detailed experimental protocols for accurate HVA measurement and present a consolidated view of quantitative data from various studies.

The Core Biological Function of Homovanillic Acid

HVA as the Primary Metabolite of Dopamine

The synthesis of HVA is intricately linked to the metabolic degradation of dopamine. This process primarily involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][7] There are two main pathways for the formation of HVA from dopamine:

-

Pathway 1: Dopamine is first metabolized by MAO to form 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, COMT acts on DOPAC to produce HVA.[1][7]

-

Pathway 2: Alternatively, COMT can first methylate dopamine to form 3-methoxytyramine (3-MT). MAO then converts 3-MT to HVA.[1][7]

The concentration of HVA in the CNS and its subsequent diffusion into the CSF and bloodstream are therefore directly proportional to the rate of dopamine release and metabolism.

Signaling Pathways

The formation of HVA is a catabolic process rather than a signaling event. However, its levels are a direct reflection of the activity within dopaminergic signaling pathways.

Data Presentation: HVA Levels in Health and Disease

The following tables summarize quantitative data on HVA concentrations in CSF and plasma from healthy individuals and patients with various neurological and psychiatric disorders.

Table 1: Homovanillic Acid Levels in Cerebrospinal Fluid (CSF)

| Condition | HVA Concentration (mean ± SD) | Subject Group | Reference |

| Healthy Controls (Young) | 116 ± 66 pmol/mL | 7 subjects (mean age 28.7 ± 4.6 years) | [8] |

| Healthy Controls (Elderly) | 140 ± 86 pmol/mL | 7 subjects (mean age 77.1 ± 6.3 years) | [8] |

| Parkinson's Disease | Reduced compared to controls | 57 patients | [6] |

| Dementia with Lewy Bodies | Significantly lower than controls | 6 patients | [2] |

| Alzheimer's Disease | Not significantly different from controls | 10 patients | [2] |

| Schizophrenia | No significant difference from controls | - | [9] |

| Autism Spectrum Disorder | 502 ± 324 nmol/L | 17 children | [10] |

| Healthy Children (Control for ASD study) | 401 ± 378 nmol/L | 15 children | [10] |

Table 2: Homovanillic Acid Levels in Plasma

| Condition | HVA Concentration (mean ± SD) | Subject Group | Reference |

| Healthy Controls | 8.77 ± 0.39 ng/mL | 62 matched control subjects | [1] |

| Schizophrenia (drug-free) | 10.11 ± 0.52 ng/mL | 58 patients | [1] |

| Healthy Subjects (Young males, effect of diet) | Varies with diet | Healthy young males | [11] |

| Healthy Subjects (effect of physical activity) | Significantly increased with moderate activity | Healthy young males | [11] |

Experimental Protocols

Accurate quantification of HVA is paramount for its use as a reliable biomarker. The following are detailed methodologies for the analysis of HVA in biological samples.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for CSF HVA

This method is a widely used and reliable technique for the quantification of HVA in CSF.[4][11]

4.1.1. Sample Preparation

-

Collect CSF via lumbar puncture into polypropylene (B1209903) tubes.

-

Immediately place the samples on ice.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Transfer the supernatant to a new polypropylene tube and store at -80°C until analysis.

-

For analysis, thaw the samples on ice.

-

To a 500 µL aliquot of CSF, add 50 µL of an internal standard solution (e.g., isovanillic acid) and 50 µL of 0.1 M perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

4.1.2. HPLC-ECD Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

-

Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate, 0.99 mM sodium 1-octanesulfonate monohydrate, 0.053 mM di-sodium EDTA, and 12% methanol. Adjust the pH to 2.5 with 85% o-phosphoric acid.[11]

-

Flow Rate: 1.3 mL/min.[11]

-

Injection Volume: 20 µL.[11]

-

Column Temperature: 35°C.[11]

-

Electrochemical Detector: A coulometric or amperometric detector.

-

Coulometric Detector Settings: Guard cell at +0.100 V, first analytical cell at -0.200 V, and the second analytical cell at +0.500 V.[12]

-

Amperometric Detector: Set the potential to +0.75 V.

-

-

Data Acquisition: Use a suitable chromatography data system to record and analyze the chromatograms.

4.1.3. Quality Control

-

Prepare a calibration curve using standards of known HVA concentrations.

-

Include at least two levels of quality control samples (low and high concentrations) in each analytical run.

-

The coefficient of variation for quality control samples should be within acceptable limits (e.g., <15%).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urine HVA

GC-MS offers high specificity and sensitivity for the quantification of HVA in urine.[13][14][15]

4.2.1. Sample Preparation and Derivatization

-

Collect a 24-hour or random spot urine sample.

-

Measure the creatinine (B1669602) concentration to normalize HVA levels.

-

To a 1 mL aliquot of urine, add a deuterated internal standard (e.g., HVA-d5).

-

Acidify the sample with hydrochloric acid.

-

Extract HVA and the internal standard with ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Derivatize the dried residue by adding a mixture of bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[13][15]

-

Heat the sample at 60-70°C for 30 minutes to complete the derivatization.

4.2.2. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Mode: Splitless injection.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity.

-

SIM ions for HVA-TMS derivative: m/z 267, 282, 312.

-

SIM ions for HVA-d5-TMS derivative: m/z 272, 287, 317.

-

4.2.3. Quality Control

-

Establish a calibration curve using standards prepared in a synthetic urine matrix.

-

Analyze certified reference materials or proficiency testing samples to ensure accuracy.

-

Monitor the ion ratios for the analyte and internal standard to ensure the specificity of the measurement.

Mandatory Visualizations

Experimental Workflow for HVA Analysis

Logical Relationship of HVA Levels to Disease State

Conclusion

Homovanillic acid is an indispensable biomarker in the study of the central nervous system's dopaminergic system. Its levels provide a valuable, albeit indirect, measure of dopamine turnover, which is altered in a variety of debilitating neurological and psychiatric disorders. The accurate and precise measurement of HVA is therefore crucial for both basic research and clinical applications, including diagnosis, prognosis, and the development of novel therapeutic interventions. The methodologies and data presented in this guide offer a comprehensive resource for professionals in the field, facilitating a deeper understanding of HVA's biological function and its utility as a biomarker. Continued research and standardization of analytical methods will further enhance the clinical value of HVA in the future.

References

- 1. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Homovanillic acid and 5-hydroxyindole acetic acid as biomarkers for dementia with Lewy bodies and coincident Alzheimer’s disease: An autopsy-confirmed study | PLOS One [journals.plos.org]

- 3. Homovanillic acid measurement in clinical research: a review of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical diagnosis of dopaminergic disturbances in paediatric patients: analysis of cerebrospinal fluid homovanillic acid and other biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Reduced brain delivery of homovanillic acid to cerebrospinal fluid during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Homovanillic acid in cerebrospinal fluid of 1388 children with neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of homovanillic acid (HVA) in human plasma by HPLC with coulometric detection and a new SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Telltale Atoms: An In-depth Technical Guide to Exploratory Studies Using Stable Isotopes in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotopes, non-radioactive variants of elements, have emerged as indispensable tools in clinical research, offering a safe and powerful means to trace metabolic pathways, quantify physiological processes, and elucidate the mechanisms of disease and drug action. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for leveraging stable isotopes in clinical studies. By replacing a common atom with its heavier, non-radioactive counterpart, researchers can follow the journey of molecules through the body with exceptional precision, yielding invaluable insights for drug development and personalized medicine.

Core Principles of Stable Isotope Tracing

The fundamental concept behind stable isotope studies is the introduction of a labeled compound (a "tracer") into a biological system and the subsequent monitoring of its fate. Unlike radioactive isotopes, stable isotopes do not decay and emit radiation, making them ethically suitable for use in all human subjects, including vulnerable populations such as children and pregnant women. The subtle mass difference introduced by the stable isotope allows for its detection and quantification using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This approach enables the dynamic assessment of metabolic fluxes—the rates at which molecules are synthesized, broken down, and interconverted within metabolic networks. Such quantitative data provides a more insightful picture of cellular function than static measurements of metabolite concentrations alone.

Key Applications in Clinical Research

The versatility of stable isotope tracers has led to their application across a wide spectrum of clinical research areas:

-

Metabolic and Nutritional Research: Quantifying energy expenditure, measuring the synthesis rates of proteins, lipids, and glucose, and assessing nutrient absorption and utilization.

-

Pharmacokinetics and Drug Development: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates, and investigating drug-drug interactions.

-

Diagnostics: Developing non-invasive breath tests for detecting the presence of specific enzymes or bacteria, such as Helicobacter pylori.

-

Disease Pathophysiology: Unraveling the metabolic dysregulation underlying diseases like cancer, diabetes, and non-alcoholic fatty liver disease (NAFLD).

Experimental Protocols in Detail

The successful implementation of a stable isotope study hinges on a meticulously planned and executed experimental protocol. Below are detailed methodologies for three common applications.

The ¹³C-Urea Breath Test for Helicobacter pylori Detection

This non-invasive test is a gold standard for diagnosing H. pylori infection, which is a major cause of gastritis and peptic ulcers.[1][2][3]

Principle: The bacterium H. pylori produces the enzyme urease, which is not present in human cells.[4] Urease breaks down urea (B33335) into ammonia (B1221849) and carbon dioxide (CO₂). By administering urea labeled with ¹³C, the presence of H. pylori can be detected by measuring the enrichment of ¹³CO₂ in the patient's exhaled breath.[3]

Protocol:

-

Patient Preparation: The patient must fast for at least one hour before the test.[2] Certain medications that can interfere with the test, such as antibiotics, bismuth-containing products, and proton pump inhibitors, should be discontinued (B1498344) for a specified period (typically 1-4 weeks) prior to the test.[1][5]

-

Baseline Sample Collection: A baseline breath sample is collected by having the patient exhale into a collection bag or tube.[1]

-

Tracer Administration: The patient ingests a solution containing a pre-measured amount of ¹³C-labeled urea (typically 50-100 mg).[3] In some protocols, this is preceded by the ingestion of a test meal or citric acid to prolong the contact time of the urea with the stomach lining.[2]

-

Post-Dose Sample Collection: After a specific time interval (usually 10-30 minutes), a second breath sample is collected.[1][3]

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an infrared isotope analyzer or an isotope ratio mass spectrometer. An increase in this ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori.[1]

Measuring De Novo Lipogenesis with Deuterated Water (²H₂O)

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, a process that is often elevated in metabolic diseases like NAFLD and obesity.[6]

Principle: Deuterated water (²H₂O), also known as heavy water, is administered orally and rapidly equilibrates with the body's total water pool. The deuterium (B1214612) atoms from the ²H₂O are incorporated into newly synthesized fatty acids. By measuring the deuterium enrichment in fatty acids isolated from blood lipids (e.g., triglycerides in VLDL particles), the rate of DNL can be quantified.[7][8]

Protocol:

-

Tracer Administration: A single oral dose of ²H₂O (typically 1 gram per kilogram of body weight) is administered.[8] For longer-term studies, subjects may be given smaller, repeated doses to maintain a stable enrichment of body water.[9][10]

-

Sample Collection: Blood samples are collected at baseline (before ²H₂O administration) and at various time points afterward (e.g., 4, 8, 12, 24 hours) to measure the enrichment of deuterium in both body water (from plasma or urine) and in the fatty acid portion of triglycerides.[8][10] For assessing DNL in adipose tissue, fat biopsies can be taken at the beginning and end of the study period.[9]

-

Sample Processing: Lipids are extracted from the plasma or adipose tissue samples. The triglyceride fraction is isolated, and the fatty acids are then cleaved and derivatized for analysis.

-

Analysis: The deuterium enrichment in the derivatized fatty acids is measured using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GCP-IRMS).[8] The rate of DNL is calculated based on the incorporation of deuterium into the fatty acids relative to the enrichment of the body water pool.[7]

Quantifying Muscle Protein Synthesis with ¹⁵N- or ¹³C-Labeled Amino Acids

The balance between muscle protein synthesis and breakdown determines muscle mass. Measuring the rate of muscle protein synthesis is crucial in studies of aging, nutrition, and exercise physiology.

Principle: A stable isotope-labeled amino acid (e.g., L-[1-¹³C]leucine or L-[ring-¹³C₆]phenylalanine) is infused intravenously. This labeled amino acid acts as a tracer that is incorporated into newly synthesized proteins. By measuring the enrichment of the labeled amino acid in muscle protein over time, the fractional synthetic rate (FSR) of muscle protein can be calculated.[1][11]

Protocol:

-

Subject Preparation: Subjects typically undergo a period of dietary control before the study to standardize their protein intake.[1]

-

Tracer Infusion: On the study day, after an overnight fast, catheters are placed for tracer infusion and blood sampling. A primed, continuous intravenous infusion of the labeled amino acid is administered to achieve a steady-state enrichment in the blood.[3]

-

Sample Collection: Blood samples are collected at regular intervals to monitor the plasma enrichment of the tracer amino acid. Muscle biopsies are taken from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.[3]

-

Sample Processing: Plasma is separated from the blood samples. Muscle tissue is processed to isolate the protein fraction, which is then hydrolyzed into its constituent amino acids. The amino acids from both plasma and hydrolyzed muscle protein are derivatized for analysis.

-

Analysis: The isotopic enrichment of the tracer amino acid in both plasma and muscle protein is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[11][12] The FSR is calculated by dividing the increase in enrichment in muscle protein by the enrichment of the precursor pool (typically the free amino acid concentration in the muscle or plasma) over the infusion period.

Data Presentation: Summarizing Quantitative Findings

A key output of stable isotope studies is quantitative data on metabolic rates and fluxes. Presenting this data in clearly structured tables is essential for interpretation and comparison between different study groups or conditions.

| Study Parameter | Lean Subjects (n=6) | Obese Subjects (n=6) | P-value |

| Fractional DNL rate in adipose tissue (%) | 0.014 ± 0.005 | 0.014 ± 0.007 | NS |

| Daily fatty acid synthesis ( g/day ) | 2 ± 0.7 | 5.6 ± 3.2 | 0.3 |

| Source: Adapted from a study on de novo lipogenesis in lean and obese women.[9] |

| Study Group | Postabsorptive FSR (%/h) | Postprandial FSR (%/h) |

| Day 1 (Control) | 0.063 ± 0.004 | 0.075 ± 0.006 |

| Day 15 (After Leucine (B10760876) Supplementation) | 0.074 ± 0.007 | 0.10 ± 0.007 |

| Source: Data from a study on the effect of leucine supplementation on muscle protein synthesis in older adults.[3] |

| Study Group | Post-exercise Myofibrillar Protein Synthesis Rate (%/h) |

| 15g Protein | 0.049 ± 0.002 |

| 15g Protein + Leucine | 0.058 ± 0.003 |

| Source: Data from a study on the effect of leucine co-ingestion with protein on muscle protein synthesis in older men.[11] |

| Parameter | Value |

| Fractional DNL in NASH patients with fibrosis (% contribution to palmitate) | 40.7 (Median) |

| Fractional DNL in NASH patients with cirrhosis (% contribution to palmitate) | 36.8 (Median) |

| Source: Data from a study on de novo lipogenesis in patients with nonalcoholic steatohepatitis.[4] |

Mandatory Visualizations: Pathways and Workflows

Visualizing the complex biological processes under investigation is crucial for understanding the rationale and results of stable isotope studies. The following diagrams, created using the Graphviz (DOT language), illustrate key experimental workflows and metabolic pathways.

Conclusion

Exploratory studies using stable isotopes represent a cornerstone of modern clinical research. The ability to safely and quantitatively trace metabolic pathways in humans provides an unparalleled window into the dynamic processes that govern health and disease. For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is paramount for designing innovative studies, accelerating the development of novel therapeutics, and ultimately, improving patient outcomes. As analytical technologies continue to advance, the scope and precision of stable isotope studies will undoubtedly expand, further solidifying their role in the future of medicine.

References

- 1. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated de novo lipogenesis, slow liver triglyceride turnover, and clinical correlations in nonalcoholic steatohepatitis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dot | Graphviz [graphviz.org]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. De novo lipogenesis in adipose tissue of lean and obese women: application of deuterated water and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

- 11. Leucine coingestion augments the muscle protein synthetic response to the ingestion of 15 g of protein following resistance exercise in older men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Gold Standard of Quantification: A Technical Guide to Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the pursuit of accuracy and precision is paramount. The inherent variability in sample preparation, instrument response, and matrix effects can significantly impact the reliability of analytical data. This technical guide provides an in-depth exploration of the principles and applications of isotope-labeled internal standards (IS), the universally acknowledged gold standard for mitigating these challenges, especially in mass spectrometry-based assays.

The Fundamental Principle: Perfecting the Ratio

The core concept behind using an internal standard is to introduce a known quantity of a reference compound to all samples, calibration standards, and quality controls.[1] This reference, the internal standard, co-elutes with the analyte of interest and experiences the same analytical process variations.[1] Consequently, by measuring the ratio of the analyte's response to the internal standard's response, variations are normalized, leading to significantly improved data quality.

Isotope-labeled internal standards, often referred to as stable isotope-labeled internal standards (SIL-IS), are the ideal embodiment of this principle. A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] This subtle alteration in mass allows the mass spectrometer to differentiate between the analyte and the SIL-IS, while their physicochemical properties remain nearly identical.[2][3][4] This near-perfect chemical mimicry is the cornerstone of their superiority over other types of internal standards, such as structural analogs.[2]

The Decisive Advantage: Why Isotope-Labeled Standards Reign Supreme

The adoption of SIL-ISs in quantitative bioanalysis is not merely a preference but a necessity driven by their demonstrable impact on data integrity. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for their use in bioanalytical method validation. The advantages of employing a SIL-IS over a structural analog are stark, as evidenced by comparative validation data.

Table 1: Comparison of Bioanalytical Method Performance with Stable Isotope-Labeled vs. Structural Analog Internal Standards

| Validation Parameter | Method with SIL-IS | Method with Structural Analog IS | Justification |

| Accuracy (% Bias) | Typically within ±5%[5] | Can exceed ±15%[5] | The SIL-IS co-elutes and experiences identical ionization suppression or enhancement as the analyte, providing superior correction for matrix effects.[3][4] |